1,4-Diazepan-6-one

Descripción

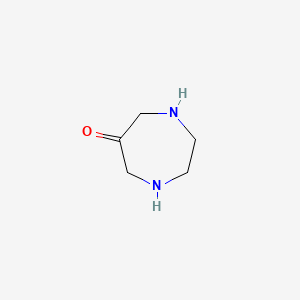

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-diazepan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-3-6-1-2-7-4-5/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJGLRJDUVZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1,4 Diazepan 6 One Core and Its Analogues

Classical and Foundational Synthetic Routes to the 1,4-Diazepan-6-one Ring System

Traditional methods for constructing the this compound core rely on established organic reactions, primarily focusing on the formation of the seven-membered ring through intramolecular bond formation.

The foundational approach to synthesizing the this compound ring involves the cyclization of a linear precursor containing the necessary amine and carbonyl functionalities. A common strategy is the intramolecular condensation or lactam formation from a suitably designed open-chain molecule. acs.org For instance, a linear precursor containing an amino group and an ester or carboxylic acid, separated by an appropriate spacer, can be induced to cyclize.

One such route begins with the reductive alkylation of an amino acid derivative, such as tert-butyl alaninate (B8444949) or phenylalaninate, with an N-protected α-amino-γ-oxo-butyramide. acs.org This step generates a linear secondary amine precursor. Subsequent deprotection of the terminal amino and carboxyl groups, followed by a peptide coupling agent-mediated cyclization, yields the desired this compound scaffold. acs.org The choice of precursors is critical, often starting from readily available amino acids to introduce chirality and functional diversity into the final molecule.

Another established method involves the reaction of diamines with α,β-unsaturated ketones or esters. The reaction typically proceeds via a Michael addition of one amino group, followed by an intramolecular amidation by the second amino group to close the ring. The specific precursors and reaction conditions can be tuned to control the substitution pattern on the resulting diazepanone ring.

The table below summarizes representative classical cyclization strategies.

| Starting Materials | Key Transformation | Coupling/Cyclization Reagent | Resulting Scaffold |

| N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide and tert-butyl alaninate | Reductive alkylation followed by deprotection and cyclization | Diphenylphosphorazidate | Trisubstituted 1,4-diazepan-3-one acs.org |

| N-(Benzyloxycarbonyl)aspartate and benzyl (B1604629) phenylalaninate | Reductive alkylation, hydrogenolytic deprotection, and lactam formation | 1-Hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) | Protected hexahydro-1H-3-oxo-1,4-diazepine acs.org |

| o-Phenylenediamines and carbonyl compounds | Condensation | Various catalysts or catalyst-free systems | 1,4-Benzodiazepine (B1214927) derivatives nih.govnih.gov |

This interactive table details various classical approaches to synthesizing diazepinone-based scaffolds.

Reductive amination is a cornerstone technique for the synthesis of amines and is particularly valuable for producing chiral 1,4-diazepane derivatives. researchgate.netorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net For the synthesis of 1,4-diazepan-6-amine (B1415134) derivatives, this approach can be applied intramolecularly or as a key step in a multi-step sequence.

In one strategy, a precursor molecule containing a ketone at the 6-position of a pre-formed diazepane ring can undergo reductive amination with ammonia (B1221849) or a primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comsci-hub.ru

Chiral 1,4-diazepanes can be effectively synthesized using asymmetric reductive amination. researchgate.net Furthermore, enzymatic intramolecular asymmetric reductive amination has been developed, utilizing imine reductases (IREDs) to produce specific enantiomers of diazepane derivatives with high selectivity. researchgate.net This biocatalytic approach offers a green and highly efficient alternative to traditional chemical reductants.

Novel and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced advanced catalytic methods that provide more efficient and selective routes to complex heterocyclic systems, including the 1,4-diazepanone core.

Palladium-catalyzed carbonylation reactions are a powerful tool for introducing a carbonyl group (C=O) into a molecule using carbon monoxide (CO). nih.gov This methodology has been successfully applied to the synthesis of analogous heterocyclic systems like 1,4-benzodiazepin-5-ones. mdpi.comacs.org The first palladium-catalyzed synthesis of precursors for diazepam involved a carbonylation reaction of o-bromoaniline derivatives. mdpi.com This reaction typically uses a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand under a carbon monoxide atmosphere to facilitate the intramolecular insertion of CO and subsequent ring closure. mdpi.com

While direct application to this compound is less commonly reported, the principles are transferable. A suitable precursor, such as a di-amino compound with an appropriately placed leaving group (e.g., halide or triflate), could undergo palladium-catalyzed carbonylative cyclization to form the seven-membered lactam ring. This approach is advantageous for its efficiency and the ability to construct the core ring structure in a single, atom-economical step. researchgate.netnih.gov

The table below outlines conditions used in analogous palladium-catalyzed carbonylation reactions.

| Substrate | Catalyst System | Conditions | Product |

| o-Bromoaniline derivatives | Pd(OAc)₂ / PPh₃ | HMPA, 100 °C, 4–5 atm CO | 1,4-Benzodiazepin-5-one skeleton mdpi.com |

| 2-(Alkynylthio)benzimidazoles | PdI₂ | Not specified | 2-Methyl-1-thia-4a,9-diazafluoren-4-ones mdpi.com |

| Enallenols | Palladium catalyst | Not specified | Spirolactones (via cascade carbonylative spirolactonization) nih.gov |

This interactive table presents examples of palladium-catalyzed carbonylation reactions used to synthesize heterocyclic structures.

Understanding the mechanism of cyclization is crucial for optimizing reaction conditions and controlling product stereochemistry. For the synthesis of diazepam, a well-studied analogue, the mechanism involves a nucleophilic displacement of a bromide by ammonia, followed by an intramolecular attack of the newly formed amine on the ketone. frontiersin.org This condensation forms an imine, completing the seven-membered ring. frontiersin.org

In palladium-catalyzed cyclizations, such as those involving propargylic carbonates, the proposed mechanism involves the initial formation of π-allylpalladium intermediates. nih.gov The amide nitrogen then acts as a nucleophile, attacking the central carbon of the allyl system, leading to the formation of the seven-membered benzodiazepine (B76468) core. nih.gov The regioselectivity in reactions with unsymmetrical substrates is often governed by electronic effects, with the nucleophilic attack favoring the more electron-rich position. nih.gov

Other novel cyclization strategies include a domino aza-Michael/SN2 reaction of 1-azadienes with α-halogenoacetamides to prepare monocyclic 1,4-diazepinones under transition-metal-free conditions. researchgate.net Additionally, ring-opening/ring-closure strategies, where a stable ring system like a benzimidazole (B57391) salt is converted into a benzodiazepine, offer an alternative pathway for constructing the desired scaffold. researchgate.net

Solid-Phase Synthesis Techniques for 1,4-Diazepanone Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries for drug discovery. mdpi.com This methodology has been adapted for the synthesis of 1,4-diazepanone scaffolds. The general principle involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations in solution while the intermediate remains attached to the resin, and finally cleaving the desired product from the support. mdpi.com

A traceless solid-phase synthesis of 1,4-diazepan-2-ones has been reported, which can be adapted for 6-one isomers. acs.org In one approach for a related perhydro-1,4-diazepine-2,5-dione, amino acids and β-amino acids are assembled on a backbone amide linker (BAL) resin. researchgate.net The solid support helps to control the stereochemistry and facilitates the purification of intermediates, which only requires filtration and washing of the resin. researchgate.net The use of solid-phase synthesis allows for the systematic variation of substituents around the diazepanone core, making it an invaluable tool for creating diverse libraries of analogues for biological screening. nih.gov

Tandem N-Acyliminium Ion Cyclization–Nucleophilic Addition Strategies

Tandem reactions involving N-acyliminium ions represent a powerful strategy for the construction of diverse nitrogen-containing heterocyclic scaffolds. researchgate.netnih.gov These reactive intermediates can undergo intramolecular cyclization, followed by the addition of a nucleophile, to generate complex structures in a single, efficient step. researchgate.net This approach is particularly attractive because it can create multiple rings and stereocenters with a high degree of control. researchgate.nethanyang.ac.kr

N-acyliminium ions are highly reactive electrophiles used for forming both carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Strategies that rely on the intramolecular reactions of these intermediates have been successfully employed to build a wide array of structures, from simple bicyclic systems to intricate polycyclic natural-product-like compounds. nih.gov The versatility of this chemistry allows for the introduction of diverse structural constraints into peptide backbones, and its compatibility with solid-phase synthesis methods further enhances its utility. researchgate.net For instance, a tandem aza-Prins type dimerization and cyclization of N-acyliminium ions with allylsilanes has been reported for the stereocontrolled synthesis of 1,6-diazecanes, demonstrating the potential of this strategy for forming medium-sized rings. hanyang.ac.krresearchgate.net This process involves an initial intermolecular reaction to form a dimeric intermediate, which then undergoes an intramolecular cyclization to yield the ten-membered ring system. hanyang.ac.kr

Polymer-Supported Precursor Design

The use of polymer-supported synthesis has become a valuable tool in combinatorial chemistry for the generation of compound libraries. nih.gov This approach facilitates the purification process by simple filtration and washing of the resin-bound intermediates. A notable application of this technique is in the synthesis of a library of tricyclic pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs), which share a related diazepine (B8756704) core. nih.gov

In a typical polymer-supported synthesis for a related heterocyclic system, a suitable starting material is anchored to a solid support, such as Wang resin. nih.gov For example, bromo-acids can be coupled to the resin, followed by reaction with another building block to form a resin-bound ether. nih.gov Subsequent chemical transformations, such as ester hydrolysis and amide coupling with amino acids, are performed on the solid support to build the desired molecular complexity. nih.gov The final product is then cleaved from the resin. This methodology allows for the systematic variation of different parts of the molecule by using a diverse set of building blocks in each step, leading to the rapid generation of a library of analogues.

Multicomponent Reaction Strategies for 1,4-Diazepan-5-ones and Related Structures

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate structural complexity and diversity in a convergent manner. nih.govnih.gov Isocyanide-based MCRs, in particular, have proven to be a promising strategy for accessing large chemical spaces of benzodiazepines and related diazepane structures. nih.govnih.gov

Ugi Reaction Applications in Dizepane Synthesis

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govmdpi.com This reaction provides a direct and efficient pathway to α-aminoacyl amides and has been extensively used in the synthesis of peptidomimetics and various heterocyclic scaffolds. nih.govnih.gov

The Ugi reaction's power lies in its ability to combine four diverse starting materials in a single step, making it ideal for diversity-oriented synthesis. nih.gov A common strategy for synthesizing diazepine-containing structures involves a Ugi reaction followed by a post-condensation cyclization step. nih.govresearchgate.net For example, a Ugi/deprotection/cyclization (UDC) strategy can be employed to access 1,4-benzodiazepine-6-ones. nih.gov In this approach, a bifunctional starting material, such as an N-Boc-α-amino aldehyde, is used in the Ugi reaction. nih.gov The resulting Ugi product contains both a protected amine and an ester group. Subsequent deprotection of the amine allows for an intramolecular condensation with the ester to form the seven-membered diazepine ring. nih.gov This strategy has been successfully used to create libraries of substituted 1,4-benzodiazepine-6-ones by varying the isocyanide and carboxylic acid inputs. nih.gov

Table 1: Examples of Ugi-4CR for the Synthesis of 1,4-Benzodiazepine-6-ones

| Entry | R1 (from Isocyanide) | R2 (from Carboxylic Acid) | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexyl | Phenyl | 75 |

| 2 | tert-Butyl | 4-Methoxyphenyl | 82 |

| 3 | Benzyl | 2-Thienyl | 78 |

| 4 | Cyclohexyl | 2-Furyl | 69 |

| 5 | tert-Butyl | Phenyl | 85 |

| 6 | Benzyl | 4-Methoxyphenyl | 80 |

This table is generated based on data for illustrative purposes and may not represent actual experimental results.

Intramolecular Nucleophilic Substitution Pathways

Intramolecular nucleophilic substitution is a fundamental ring-forming strategy in organic synthesis and is frequently employed as a key step in the construction of diazepine rings. nih.gov This pathway often follows a primary reaction, such as an MCR, that assembles a linear precursor containing the necessary functional groups for cyclization. researchgate.net

One approach involves the synthesis of azetidine-fused 1,4-benzodiazepine compounds through an intramolecular copper-catalyzed cross-coupling reaction. nih.gov These fused systems can then undergo selective ring-opening of the four-membered azetidine (B1206935) ring by various nucleophiles. nih.gov Another common strategy is the Staudinger/aza-Wittig reaction sequence. researchgate.net This sequence can be coupled with a preceding Ugi reaction to synthesize pseudopeptidic diazepines. In this method, an azide-containing component is used in the Ugi reaction. The resulting product is then treated with a phosphine, initiating the Staudinger reaction to form an aza-ylide, which subsequently undergoes an intramolecular aza-Wittig reaction with a carbonyl group (e.g., an ester or amide) to close the diazepine ring. researchgate.net This Ugi-Staudinger/aza-Wittig sequence provides a powerful and flexible route to highly decorated 1,4-diazepine scaffolds. researchgate.net

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound, as the specific arrangement of atoms and functional groups dictates the compound's biological activity. Regioselectivity determines which of several possible isomers is formed, for instance, in cyclization reactions where different ring closures are possible. nih.govrsc.org Stereoselectivity governs the spatial arrangement of atoms, leading to the formation of specific diastereomers or enantiomers. nih.gov

Control of Diastereomeric and Enantiomeric Outcomes

The control of stereochemistry in the synthesis of diazepane derivatives can be achieved through various methods. In multicomponent reactions, the use of chiral starting materials, such as α-amino acids, can impart stereochemical information to the final product. mdpi.com For example, the Ugi reaction of L-valine has been used as a key step in the synthesis of tetrahydroisoquinoline derivatives with high stereoselectivity. mdpi.com

In tandem cyclization reactions, the stereochemical outcome is often dictated by the transition state of the ring-closing step. For example, in the tandem aza-Prins type dimerization and cyclization for the synthesis of 1,6-diazecanes, the stereochemistry of the final product is controlled during the intramolecular cyclization of the N-acyliminium ion intermediate. hanyang.ac.kr The stereoselective attack of a nucleophile on a cyclic iminium ion can also be used to control the formation of a new stereogenic center. researchgate.net Furthermore, the chromatographic resolution of racemic mixtures using chiral stationary phases is a common method to isolate single enantiomers of chiral 1,4-benzodiazepines, allowing for the study of their individual biological properties. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diazepan-5-one (B1224613) |

| Allylsilane |

| Bromo-acid |

| 1,6-Diazecane |

| N-acyliminium ion |

| Pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine |

| Wang resin |

| α-Aminoacyl amide |

| N-Boc-α-amino aldehyde |

| 1,4-Benzodiazepine-6-one |

| Azetidine |

| Aza-ylide |

| Phosphine |

| L-valine |

Impact of Reaction Conditions on Selectivity

The synthesis of the this compound core and its analogues, such as benzodiazepines, is highly sensitive to reaction conditions. Variations in catalysts, ligands, solvents, temperature, and reagents can significantly influence the chemo-, regio-, and stereoselectivity of the cyclization and subsequent reactions, ultimately determining the structure and purity of the final product. Careful optimization of these parameters is crucial for directing the reaction toward the desired outcome and minimizing the formation of unwanted byproducts.

Influence of Catalyst and Ligand Systems

The choice of catalyst and accompanying ligands is a determining factor in many synthetic routes, particularly in metal-catalyzed reactions. Palladium-catalyzed reactions, for instance, show a strong dependence on the nature of the phosphine ligands used.

In the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, the ligand type dramatically affects product yield. An investigation into various bidentate phosphine ligands resulted in modest combined yields, with 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent) giving a 51% yield. However, a significant improvement was observed when switching to a monodentate palladium complex, Pd(PPh3)4, which boosted the combined yield to 98%. mdpi.com This highlights the profound impact of ligand denticity on the efficiency of the catalytic cycle for this specific transformation.

Similarly, in the synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination, the choice of ligand was found to improve selectivity. The use of P(4-F-C6H4)3 as a ligand resulted in better selectivities for the desired product. nih.gov In other methodologies, such as the synthesis of dibenz nih.govunimi.it-diazepine-1-one analogues through a three-component reaction, screening various catalysts revealed that oxalic acid was the most effective in producing high yields. researchgate.net

| Ligand | Type | Combined Yield (%) |

|---|---|---|

| DPPPent | Bidentate | 51 |

| Pd(PPh3)4 | Monodentate Complex | 98 |

Effect of Solvent and Temperature

Solvent and temperature are fundamental reaction parameters that can govern reaction pathways and selectivity. The synthesis of dibenz nih.govunimi.it-diazepine-1-ones was optimized by screening various solvents, with water proving to be the most favorable for achieving the maximum yield. researchgate.net In the continuous flow synthesis of diazepam, the solvent was critical for processability. Toluene was found to slow down the second stage of the reaction, likely due to its immiscibility with the aqueous ammonia source, prompting a switch to acetonitrile (B52724) (ACN) to ensure proper mixing and reactivity. frontiersin.org

Temperature optimization is also a common strategy to enhance selectivity and yield. In the synthesis of 1,5-benzodiazepine derivatives, optimizing conditions, including temperature, led to good to excellent yields. nih.gov A clear example is seen in the flow synthesis of diazepam, where increasing the temperature of the second stage from 40°C to 60°C improved the product yield from 61% to 86%. frontiersin.org Conversely, in other systems, lower temperatures can be beneficial. During the palladium-catalyzed synthesis of certain 1,4-benzodiazepines, careful investigation revealed that conducting the reaction at 25°C provided the cyclized products in a high combined yield of 99% and a Z/E ratio of 3:1. mdpi.com

| Temperature (°C) | Crude Yield (%) |

|---|---|

| 40 | 61 |

| 60 | 86 |

Role of Reagents, Base, and Oxidant

The nature of the reagents, including bases and oxidants, can be pivotal in achieving regioselectivity. The synthesis of 1,4-benzodiazepin-5-ones via a 7-exo-dig cyclization was found to be completely regioselective under carefully chosen conditions. The presence of a base was deemed essential for the reaction to proceed and yield the desired product. unimi.it The choice of base can also be critical in directing cyclization in more complex systems. For instance, in the synthesis of tricyclic dibenzo[b,e] nih.govunimi.itdiazepinones, Cs2CO3 was effective, whereas the synthesis of related pyridobenzodiazepinones required the use of tBuOK for the cyclization to occur. mdpi.com

The choice of other reagents, such as the ammonia source in diazepam synthesis, also has a significant effect. Screening of various ammonia sources, including NH4OAc, showed that an NH4Br/NH4OH solution was superior, ultimately producing a 96% yield of 91% pure diazepam in a telescoped flow process. frontiersin.orgresearchgate.net

Furthermore, in domino processes, the oxidant can prevent competitive side reactions. The aminoazidation for the synthesis of 1,4-benzodiazepines proceeded through a selective 7-exo-cyclization. The use of H2O2 as an oxidant was crucial for generating the necessary Pd(IV) intermediate, which in turn avoided unwanted reactions like β-hydride elimination. unimi.itmdpi.com When other oxidants like 1,4-benzoquinone (B44022) or Cu(OAc)2 were used, no product was observed, demonstrating the high selectivity imparted by the choice of oxidant. mdpi.com

| Solvent | Yield (%) |

|---|---|

| Water | 94 |

| Ethanol | 85 |

| Methanol | 82 |

| Acetonitrile | 70 |

| Dichloromethane | 65 |

| Solvent-free | 60 |

Chemical Transformations and Reactivity of 1,4 Diazepan 6 One Systems

Functionalization Strategies on the 1,4-Diazepan-6-one Skeleton

The ability to introduce various substituents onto the this compound ring is crucial for modulating its physicochemical properties and biological activity. Functionalization can be strategically directed to the nitrogen atoms, the carbonyl group, or the carbon framework of the ring.

Modifications at Nitrogen Atoms

The two nitrogen atoms within the this compound ring are key sites for chemical modification. The secondary amine (N-1) and the tertiary amine (N-4, if substituted) exhibit distinct reactivity profiles.

The secondary amine at the N-1 position is nucleophilic and can readily undergo a variety of transformations. vulcanchem.com These include:

Alkylation: Introduction of alkyl or benzyl (B1604629) groups can be achieved through reaction with corresponding halides. For instance, 4-(2-Fluorobenzyl)-1,4-diazepan-5-one can be synthesized by reacting a 1,4-diazepan-5-one (B1224613) precursor with 2-fluorobenzyl halide. vulcanchem.com

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine or enamine is a common strategy. vulcanchem.comroyalsocietypublishing.orgresearchgate.net For example, 1,4-Diazepan-6-amine (B1415134) (DAZA) can be alkylated with 4-alkoxy-2-hydroxybenzaldehydes via a one-pot synthesis involving carbonyl-amine condensation and subsequent reductive amination. royalsocietypublishing.orgresearchgate.net

Carboxymethylation: The nitrogen atoms can be functionalized with acetic acid groups. google.com

The reactivity of the N-4 nitrogen is dependent on its substitution pattern. If it is part of a tertiary amine, its nucleophilicity is reduced, but it can still undergo quaternization with alkyl halides and coordinate with metal ions. vulcanchem.com

Table 1: Examples of N-alkylation reactions on the this compound scaffold.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,4-Diazepan-5-one precursor | 2-Fluorobenzyl halide | 4-(2-Fluorobenzyl)-1,4-diazepan-5-one vulcanchem.com | Alkylation |

| 1,4-Diazepan-6-amine (DAZA) | 4-Alkoxy-2-hydroxybenzaldehydes | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA royalsocietypublishing.org | Reductive Amination |

Reactions Involving the Carbonyl Moiety

The ketone functionality at the C-6 position is another key site for chemical transformations. solubilityofthings.com It can undergo a range of typical carbonyl reactions, including:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). benchchem.comsimplepharmanotes.com This transformation is crucial for creating derivatives with different spatial arrangements and hydrogen-bonding capabilities.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. solubilityofthings.commasterorganicchemistry.com This can lead to the formation of cyanohydrins, hemiacetals, and other addition products. libretexts.org

Condensation Reactions: The carbonyl group can react with amines to form imines or enamines, which are valuable intermediates in organic synthesis. solubilityofthings.com For example, the reaction of a carbonyl compound with a primary amine initially involves nucleophilic attack by the amine's nitrogen on the carbonyl carbon. solubilityofthings.com

Reductive Amination: As mentioned previously, this reaction involves the initial formation of an imine or enamine from the carbonyl group, which is then reduced. royalsocietypublishing.orgresearchgate.net

Table 2: Common reactions involving the carbonyl group of this compound.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium borohydride benchchem.comsimplepharmanotes.com | Secondary alcohol |

| Cyanohydrin formation | Hydrogen cyanide libretexts.org | Hydroxynitrile |

| Imine formation | Primary amine solubilityofthings.com | Imine |

| Enamine formation | Secondary amine libretexts.org | Enamine |

Substitutions and Derivatizations on the Carbon Backbone

Modifying the carbon backbone of the this compound ring allows for the introduction of additional functional groups and the creation of chiral centers. These modifications can significantly influence the molecule's conformation and biological properties.

Research has shown that substitutions can be made at various positions on the carbon skeleton. For example, methods have been developed for the functionalization of the 4- and 6-positions of similar steroidal skeletons, suggesting the potential for analogous reactions on the diazepane ring. nih.govrsc.org Enolate functionalization of protected 6-(allyloxycarbonyl)-1,4-diazepan-5-ones has been reported, leading to the construction of novel building blocks. google.com

Ring System Modifications and Transformations

Beyond simple functionalization, the this compound ring system can undergo more complex transformations, including ring contractions and reactions involving transannular participation.

Ring Contraction Reactions in this compound Derivatives.researchgate.net

Under certain reaction conditions, derivatives of this compound can undergo ring contraction to form smaller, more rigid ring systems. A notable example is the attempted Mitsunobu inversion at the C-6 position of a 6-hydroxy-1,4-diazepan-2-one derivative. researchgate.net Instead of the expected inversion of stereochemistry, this reaction led to a ring-contracted 1,4-piperazine-2-one. researchgate.netresearchgate.net This type of rearrangement has also been observed in other cyclic amino alcohol substrates. researchgate.net The formation of an aziridinium (B1262131) intermediate is a likely mechanism for this transformation. researchgate.net Similarly, heating an N-nitroso substituted 1,4-benzodiazepine-3,5-dione has been shown to induce a ring contraction rearrangement. ki.se

Transannular Participation in Reaction Pathways.researchgate.net

Transannular participation, the interaction of non-adjacent atoms within a ring, can significantly influence the outcome of reactions involving this compound systems. The ring contraction observed in the Mitsunobu reaction of a 6-hydroxy-1,4-diazepan-2-one is a direct consequence of transannular participation by the N-4 nitrogen atom. researchgate.netresearchgate.net This nitrogen atom acts as an internal nucleophile, attacking the C-6 position and facilitating the rearrangement to the piperazine-2-one product. researchgate.net The structure and conformation of the resulting product were confirmed by NMR analysis. researchgate.net

Mechanism Elucidation of Key Reactions and Side Pathways

The reactivity of the this compound core is influenced by its seven-membered ring structure containing two nitrogen atoms and a ketone group. vulcanchem.com This arrangement allows for a variety of chemical transformations, with the outcomes often dictated by the nature of substituents and reaction conditions.

Studies on Unanticipated Reaction Outcomes

Research into the alkylation of 1,4-diazepane-6-amine (DAZA), a derivative of this compound, has revealed unexpected product distributions. royalsocietypublishing.orgresearchgate.net Specifically, the one-pot synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA via carbonyl amine condensation with 4-alkoxy-2-hydroxybenzaldehydes, followed by reductive amination with sodium borohydride, can yield mono-, di-, or tri-alkylated products. royalsocietypublishing.orgresearchgate.net

The formation of the trialkylated compounds is a particularly unexpected result, as it involves the addition of a third alkoxy-2-hydroxybenzyl group during the reductive amination step, even without the addition of more alkylating agent. royalsocietypublishing.org Synthesis trials have confirmed that these trialkylated products arise from the direct reductive amination of the dialkylated DAZA compounds. royalsocietypublishing.orgresearchgate.net The reaction proceeds through a nucleophilic attack of a secondary endocyclic nitrogen atom on a free carbonyl group, leading to either a hemiaminal or an iminium intermediate that is then reduced. royalsocietypublishing.org

In a different context, studies on the acidic degradation of diazepam, a well-known 1,4-benzodiazepine-2-one, have led to the isolation and characterization of seven unexpected degradation products, highlighting the complex reactivity of the diazepine (B8756704) ring system under certain conditions. capes.gov.brresearchgate.netdntb.gov.ua

Evaluation of Hypothetical Reaction Pathways

Computational methods, particularly quantum chemical calculations, have been employed to explore hypothetical reaction pathways that are not readily observable through experimental means. royalsocietypublishing.org One such evaluated pathway in the context of DAZA alkylation is the insertion of a third carbonyl moiety into the N-C-N aminal bridge of a dialkylated intermediate. royalsocietypublishing.org

DFT (Density Functional Theory) calculations were used to investigate the mechanism for the formation of the trialkylated DAZA compound. royalsocietypublishing.orgresearchgate.net The most direct and probable pathway identified is the direct reductive amination of the dialkylated compound. royalsocietypublishing.org The calculated energy barrier for the entire reaction (3e → 2e) was found to be 138 kJ mol⁻¹. researchgate.net

The calculations also explored an alternative, hypothetical pathway involving a two-step carbonyl insertion into the N-C-N aminal bridge. royalsocietypublishing.org The orientation of the 2-hydroxy group on the attacking aldehyde was found to be crucial. When the hydroxy group is positioned to form a hydrogen bond, it significantly lowers the activation energy barrier for the carbonyl insertion from 245 kJ mol⁻¹ to 117 kJ mol⁻¹. royalsocietypublishing.org This highlights the directing effect of substituents in influencing reaction pathways. Despite this computational insight, this carbonyl insertion pathway remains hypothetical and has not been experimentally verified. royalsocietypublishing.orgresearchgate.net

Interactive Table of Reaction Parameters and Outcomes

| Precursor | Reaction Type | Key Reactants | Products | Unexpected Outcome | Mechanistic Insight |

| 1,4-Diazepane-6-amine (DAZA) | Reductive Amination | 4-alkoxy-2-hydroxybenzaldehydes, Sodium borohydride | Mono-, di-, and tri-alkylated DAZA | Formation of tri-alkylated product without additional alkylating agent. royalsocietypublishing.org | Direct reductive amination of the di-alkylated intermediate. royalsocietypublishing.orgresearchgate.net |

| Diazepam | Acidic Degradation | Acidic aqueous medium | Seven unexpected degradation products | Formation of multiple unpredicted structures. capes.gov.brresearchgate.net | Complex reactions involving the 1,4-benzodiazepine (B1214927) ring. capes.gov.brresearchgate.net |

Advanced Methodologies for Structural and Conformational Elucidation of 1,4 Diazepan 6 One

X-ray Crystallographic Analyses for Solid-State Structures

X-ray crystallography is an indispensable tool for the precise determination of molecular structures in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and how it arranges itself in a crystalline lattice.

The seven-membered diazepine (B8756704) ring is flexible and can adopt several conformations. X-ray crystallographic studies on derivatives of 1,4-diazepan-6-one have shown that the ring predominantly adopts a chair-like or a twist-boat conformation in the solid state. nih.gov For instance, analysis of various substituted 1,4-diazepanones has confirmed that a chair conformation is a common low-energy state for this heterocyclic system. In some specific derivatives, such as certain orexin (B13118510) receptor antagonists, the diazepane ring was found to exist in a twist-boat conformation, often stabilized by intramolecular interactions. nih.gov In other related structures, like 5,11-dihydropyrido[2,3-b] nih.govresearchgate.netbenzodiazepin-6-one, a boat conformation has been identified. nih.gov The specific conformation adopted is influenced by the nature and position of substituents on the ring, which can introduce steric strain or favorable intramolecular interactions that stabilize one conformer over others.

| Derivative Type | Observed Conformation | Reference |

|---|---|---|

| General Substituted 1,4-Diazepanones | Chair | General observation |

| N,N-disubstituted Orexin Antagonists | Twist-Boat | nih.gov |

| Fused Benzodiazepine (B76468) Analogs | Boat | nih.gov |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. X-ray diffraction analysis provides the precise distances and angles between atoms of neighboring molecules, allowing for a detailed study of these forces. In the crystal structures of this compound derivatives, hydrogen bonding is a dominant interaction. nih.gov The secondary amine (N-H) and the carbonyl group (C=O) are classic hydrogen bond donors and acceptors, respectively. This often leads to the formation of dimers or extended chains through N-H···O hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful method for elucidating molecular structure and dynamics in solution. It provides information on the chemical environment of NMR-active nuclei (most commonly ¹H and ¹³C), the connectivity between atoms, and the spatial proximity of different parts of the molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are the starting point for structural elucidation. uobasrah.edu.iq In the ¹H NMR spectrum of this compound, distinct signals would appear for the protons on each carbon atom, with their chemical shifts being indicative of their local electronic environment (e.g., protons adjacent to nitrogen atoms or the carbonyl group would be shifted downfield). The integration of these signals provides the ratio of protons in each unique environment. Similarly, the ¹³C NMR spectrum shows a signal for each chemically distinct carbon atom.

The splitting of proton signals in an NMR spectrum, caused by spin-spin coupling, provides valuable conformational data. The magnitude of the vicinal coupling constant (³J), which is the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. rubingroup.orgconflex.net

By measuring the ³J values for the protons in the diazepane ring, the preferred conformation in solution can be inferred. For example, in a rigid chair conformation, a large coupling constant (typically 7–12 Hz) is expected for protons in an axial-axial relationship (180° dihedral angle), whereas smaller couplings (2–5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (approx. 60° dihedral angle). rubingroup.org Analyzing the full set of coupling constants allows for a detailed model of the ring's geometry in solution.

| Proton Relationship | Approximate Dihedral Angle (θ) | Expected ³J Value (Hz) |

|---|---|---|

| axial-axial | ~180° | 7 - 12 |

| axial-equatorial | ~60° | 2 - 5 |

| equatorial-equatorial | ~60° | 2 - 5 |

This compound is not a static molecule; it undergoes various dynamic processes in solution, such as ring inversion and rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is used to study these processes by acquiring spectra at different temperatures (Variable Temperature NMR, VT-NMR). mdpi.com

A key dynamic process in amides is the restricted rotation around the carbon-nitrogen (N-CO) bond due to its partial double-bond character. libretexts.org At low temperatures, this rotation may be slow on the NMR timescale, leading to separate signals for atoms that would otherwise be equivalent. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. libretexts.org By analyzing the changes in the line shape of the NMR signals with temperature, the rate constants for the rotational process can be determined, and the activation energy (ΔG‡) for the N-CO bond rotation can be calculated. While N-NO rotation would be specific to N-nitroso derivatives, the principles of DNMR would similarly apply to study its rotational barrier. These studies provide critical information on the flexibility of the molecule and the energy barriers between different conformational states. mdpi.comnih.gov

Vibrational Spectroscopy (IR) and Mass Spectrometry Applications for Functional Group Identification and Molecular Weight Determination

Due to a lack of specific published experimental data for this compound, this section details the expected spectroscopic characteristics based on the functional groups present in the molecule: a seven-membered cyclic ketone and two secondary amines.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the N-H groups of the secondary amines.

The carbonyl (C=O) stretching vibration of a ketone typically results in a strong and sharp absorption band in the IR spectrum. For a saturated, seven-membered cyclic ketone, this band is expected to appear around 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain and electronic environment. Saturated six-membered cyclic ketones absorb near 1715 cm⁻¹, and while seven-membered rings have slightly different strain, the absorption remains in this general region. libretexts.orgpressbooks.pub

The secondary amine (N-H) groups give rise to characteristic stretching and bending vibrations. A single, weak to medium intensity N-H stretching band is expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This band is typically sharper than the broad O-H stretch of alcohols. openstax.org Additionally, a broad, strong N-H wagging vibration may be observed in the 665-910 cm⁻¹ region. orgchemboulder.com The C-N stretching of aliphatic amines typically appears as medium or weak bands between 1020 and 1250 cm⁻¹. orgchemboulder.com

The molecule also consists of a saturated aliphatic ring, which will produce C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1470-1450 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Cyclic Ketone | 1700 - 1725 | Strong, Sharp |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak to Medium |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₅H₁₀N₂O, giving it a molecular weight of 114.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 114. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. jove.com

The fragmentation of this compound would be directed by its two key functional groups: the ketone and the secondary amines. The major fragmentation pathways for cyclic ketones and cyclic amines involve alpha-cleavage, which is the breaking of a bond adjacent to the functional group. jove.comwhitman.eduwikipedia.org

For the ketone, alpha-cleavage would involve the breaking of the C5-C6 or C6-C7 bonds. For the amines, alpha-cleavage involves the breaking of C-C bonds adjacent to the nitrogen atoms (C2-C3, C5-C4, or C7-N1). This process leads to the formation of stable, resonance-stabilized iminium ions. jove.comyoutube.com Cleavage of the ring structure is expected, which can lead to the loss of neutral molecules like ethylene (B1197577) (C₂H₄).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [C₅H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Alpha-cleavage and ring opening |

| 71 | [C₃H₅N₂O]⁺ | Cleavage adjacent to N and C=O |

| 56 | [C₃H₆N]⁺ | Alpha-cleavage at N4 and subsequent fragmentation |

Experimental Approaches to Conformational Studies in Solution

The seven-membered diazepane ring is flexible and can adopt several low-energy conformations in solution. The study of these conformations is crucial as the three-dimensional shape of the molecule can dictate its biological activity. Experimental techniques, often combined with computational modeling, are used to elucidate the conformational preferences of such cyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For this compound, several NMR experiments would be employed.

¹H NMR: The chemical shifts, coupling constants (³J), and multiplicity of the proton signals provide valuable information about the local geometry. The dihedral angles between adjacent protons, which are conformation-dependent, can be estimated using the Karplus equation.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify protons that are close to each other in space, typically within 5 Å. The presence or absence of NOE cross-peaks between specific protons allows for the determination of their relative spatial arrangement, which is essential for distinguishing between different ring conformations (e.g., chair, boat, twist-boat). nih.gov

Studies on related N,N-disubstituted 1,4-diazepane systems have successfully used NMR spectroscopy to identify a low-energy twist-boat conformation. nih.gov It is plausible that the this compound ring would also favor non-chair conformations like the twist-boat to alleviate torsional strain.

Computational Modeling

Experimental NMR data is often complemented by molecular mechanics or quantum mechanics calculations. These computational methods can be used to:

Calculate the relative energies of different possible conformations (e.g., chair, twist-chair, boat, twist-boat).

Predict NMR parameters (chemical shifts and coupling constants) for each conformation, which can then be compared with experimental data.

Simulate the dynamic behavior of the molecule in solution, providing insight into the energy barriers for interconversion between different conformers.

By combining the spatial constraints derived from NOE experiments with the energetic information from computational models, a detailed picture of the conformational landscape of this compound in solution can be constructed. This integrated approach has been successfully applied to elucidate the conformational preferences of various substituted 1,4-diazepanes. nih.gov

Computational Chemistry and Theoretical Investigations of 1,4 Diazepan 6 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of 1,4-diazepan-6-one. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations allow for the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For cyclic systems like this compound, DFT can accurately predict key geometric parameters such as bond lengths and bond angles.

Table 1: Representative Calculated Bond Lengths and Angles for a Diazepam Derivative (as a proxy for this compound ring system) (Note: These values are for a substituted derivative and serve as an estimation for the core ring structure.)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C1-C2 | ~1.56 |

| N7-H28 | ~1.01 | |

| Bond Angle | C-N-C | Varies with ring conformation |

| N-C-C | Varies with ring conformation |

Data sourced from studies on diazepam derivatives.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are a standard method for determining the energies of these frontier orbitals. For this compound, the analysis would reveal the distribution of electron density in these key orbitals, highlighting the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often associated with nucleophilic character, while the LUMO is associated with electrophilic character.

Table 2: Conceptual Frontier Molecular Orbital Energy Data (Note: The following table is illustrative of typical values obtained from DFT calculations and does not represent actual calculated data for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Chemical Reactivity Parameters Derivation

From the calculated HOMO and LUMO energies, several key chemical reactivity parameters can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its chemical behavior. These parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters, derived from the fundamental electronic structure, offer a comprehensive picture of the chemical reactivity of this compound without the need for experimental synthesis and testing.

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational preferences and dynamic processes.

Simulation of Conformational Preferences and Dynamics

The seven-membered ring of this compound is not planar and can adopt several different conformations. The most stable conformations for similar 1,4-diazepine rings are typically boat-like structures. Due to the asymmetry in the ring, these boat conformations can exist as a pair of interconverting enantiomers. nih.gov

Molecular dynamics simulations can explore the potential energy surface of this compound to identify the most stable low-energy conformations and the pathways for interconversion between them. nih.gov These simulations can reveal the flexibility of the ring system and how it might change in different environments, such as in different solvents or upon interaction with other molecules. The conformational dynamics are crucial for understanding the molecule's biological activity, as the shape of the molecule often dictates its ability to bind to biological targets. Studies on diazepam have shown that the benzodiazepine (B76468) ring undergoes conformational motion. wayne.edu

Evaluation of Energy Barriers for Rotational Processes

The interconversion between different conformations, such as the "ring flipping" of the diazepan ring, is not instantaneous and requires surmounting an energy barrier. This rotational energy barrier is a critical parameter that determines the rate of conformational change at a given temperature.

Computational methods, particularly DFT, can be used to calculate the energy profile of these rotational processes. By systematically changing a specific dihedral angle within the ring and calculating the energy at each step, a potential energy curve can be generated. The highest point on this curve between two stable conformations represents the transition state, and the energy difference between the stable conformation and the transition state is the activation energy or rotational barrier. For the closely related compound diazepam, ab initio calculations have determined the ring inversion barrier to be approximately 17.6 kcal/mol. nih.gov This value provides a reasonable estimate for the energy barrier that would be expected for the conformational inversion of the this compound ring.

Table 3: Calculated Rotational Energy Barrier for a Related Compound

| Compound | Process | Calculated Energy Barrier (kcal/mol) |

| Diazepam | Ring Inversion | 17.6 nih.gov |

This theoretical value is in good agreement with experimental data for diazepam and underscores the utility of computational methods in quantifying dynamic molecular processes. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. By modeling reactants, products, and the high-energy transition states that connect them, researchers can map out the most likely pathways for a reaction to proceed. Techniques such as Density Functional Theory (DFT) are instrumental in calculating the energies of these structures, thereby elucidating reaction mechanisms, understanding selectivity, and predicting outcomes. tandfonline.comnih.gov

Computational Elucidation of Reductive Amination Pathways

Reductive amination is a cornerstone of organic synthesis for forming C-N bonds and is a key hypothetical pathway for functionalizing this compound. nih.gov This process typically involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced. nih.gov

A computational study of this pathway for this compound would involve modeling the key steps:

Imine/Enamine Formation: The reaction of the ketone at the C6 position with an amine.

Reduction: The subsequent hydride transfer from a reducing agent to the intermediate.

For a hypothetical reductive amination of this compound, a computational analysis would yield data similar to that presented in the illustrative table below.

| Reaction Step | Species Type | Calculated Parameter | Hypothetical Energy (kcal/mol) |

|---|---|---|---|

| Imine Formation | Transition State (TS1) | Activation Energy (ΔG‡) | +18.5 |

| Imine Formation | Intermediate (Imine) | Reaction Energy (ΔErxn) | +5.2 |

| Hydride Transfer | Transition State (TS2) | Activation Energy (ΔG‡) | +12.1 |

| Hydride Transfer | Product | Reaction Energy (ΔErxn) | -25.0 |

Prediction of Reaction Outcomes and Selectivity

When a reaction can lead to multiple products, computational chemistry is an invaluable tool for predicting the outcome. By comparing the activation energies of competing reaction pathways, chemists can determine which product is likely to form preferentially. For instance, if a substituted amine were used in the reductive amination of this compound, different regio- or stereoisomers could result.

Theoretical calculations can clarify the chemo- and regioselectivity of complex reactions by locating the various transition states and determining their relative energies. tandfonline.com The product formed via the transition state with the lowest energy will be the major product. This predictive power is essential for designing efficient and selective synthetic routes, minimizing waste, and avoiding the formation of undesirable byproducts. ijpcbs.com

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be concentrated around the amine protons (N-H), highlighting their acidity and ability to act as hydrogen bond donors. This type of analysis is crucial for understanding non-covalent interactions and predicting how the molecule will interact with other reagents or biological targets.

While a specific MEP map for this compound is not available in the cited literature, studies on related benzodiazepine derivatives provide insight. For example, MEP analysis conducted on various benzodiazepines helps identify the key regions involved in intermolecular interactions. researchgate.net

| Parameter | Description | Typical Value Range (a.u.) |

|---|---|---|

| V_max (Maximum Potential) | Most electron-deficient region (e.g., N-H protons) | +0.04 to +0.08 |

| V_min (Minimum Potential) | Most electron-rich region (e.g., carbonyl oxygen) | -0.08 to -0.04 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for a detailed examination of how neighboring molecules interact.

Key features of this analysis include:

d_norm surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts that are shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds. Blue regions show contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals distance. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The resulting plot is unique for each compound and provides quantitative percentages for each type of interaction. researchgate.net

For this compound, one would expect the crystal packing to be dominated by hydrogen bonds between the N-H donor and the C=O acceptor of adjacent molecules. Hirshfeld analysis would quantify this and other weaker interactions, such as H···H and C-H···O contacts.

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 53.8 |

| H···C/C···H | 21.7 |

| H···N/N···H | 13.6 |

| H···O/O···H | 10.8 |

This quantitative breakdown confirms that van der Waals forces and hydrogen bonding are the primary forces governing the crystal's structure. nih.gov

Applications of 1,4 Diazepan 6 One As a Synthetic Scaffold and Building Block in Organic Chemistry

Utility in the Construction of Complex Heterocyclic Systems

The 1,4-diazepan-6-one core serves as a valuable starting point for the synthesis of a diverse range of complex heterocyclic systems. The presence of two nitrogen atoms and a ketone functionality within a seven-membered ring allows for a variety of chemical transformations, leading to the formation of fused and spirocyclic compounds. The reactivity of the carbonyl group at the 6-position is a key feature, enabling reactions such as condensations, reductions, and additions, which introduce new ring systems or functional groups.

For instance, the synthesis of fused heterocyclic systems often involves the reaction of the ketone with bifunctional reagents. This can lead to the formation of pyrimido-, pyrazolo-, or isoxazolo-fused diazepanes, each with unique three-dimensional structures and potential biological activities. The nitrogen atoms in the diazepine (B8756704) ring can also be functionalized, providing additional points for diversification and the construction of polycyclic architectures. The inherent chirality of substituted this compound derivatives further enhances their utility, allowing for the stereoselective synthesis of complex molecules.

Role as a Precursor for Advanced Molecular Architectures

As a precursor, this compound provides a robust framework for the development of advanced molecular architectures with tailored properties. Its conformationally constrained seven-membered ring can be manipulated to control the spatial orientation of appended substituents, a crucial aspect in the design of molecules with specific biological or material science applications. The synthesis of macrocycles and other topologically complex molecules can be envisioned starting from this versatile building block.

The ability to selectively modify the nitrogen and carbon atoms of the this compound ring is instrumental in its role as a precursor. For example, ring-opening reactions can provide linear diamino ketone derivatives, which can then be used in subsequent cyclization reactions to form larger rings or different heterocyclic systems. Conversely, ring expansion or contraction strategies can be employed to access novel diazepine-based scaffolds. The strategic placement of functional groups on the this compound core allows for its incorporation into larger supramolecular assemblies and polymers.

Scaffold Development for Ligand Design in Chemical Synthesis

The semi-rigid structure of the this compound scaffold makes it an attractive template for the design of ligands with specific binding properties. The defined spatial arrangement of its nitrogen atoms and the potential for introducing diverse substituents at various positions allow for the creation of a library of ligands with varying steric and electronic properties. These ligands can be designed to coordinate with a wide range of metal centers, finding applications in catalysis and materials science.

The development of chiral ligands based on the this compound scaffold is of particular interest for asymmetric catalysis. By introducing chiral substituents or resolving racemic mixtures of the scaffold, ligands can be prepared that induce high levels of enantioselectivity in chemical reactions. The modular nature of the scaffold allows for the fine-tuning of the ligand's properties to optimize its performance for a specific catalytic transformation.

| Ligand Type | Potential Application | Key Structural Features |

| Bidentate N,N Ligands | Transition Metal Catalysis | Coordination through the two nitrogen atoms of the diazepine ring. |

| Tridentate N,N,O Ligands | Coordination Chemistry | Incorporation of an additional coordinating group, often via modification of the C6-ketone. |

| Chiral Diamine Ligands | Asymmetric Synthesis | Introduction of chirality at the carbon atoms of the diazepine ring. |

Investigations into Structure-Activity Relationships within Chemical Design

The this compound framework provides an excellent platform for systematic investigations into structure-activity relationships (SAR). By synthesizing a series of analogues with modifications at specific positions of the ring, chemists can probe the influence of these changes on the molecule's biological activity or chemical reactivity. This systematic approach is fundamental to the rational design of new compounds with improved properties.

The ability to introduce substituents at the nitrogen atoms, the carbon atoms adjacent to the nitrogens, and the carbon atom bearing the ketone group allows for a comprehensive exploration of the chemical space around the scaffold. For example, varying the size and electronic nature of substituents on the nitrogen atoms can impact the molecule's lipophilicity and hydrogen bonding capabilities, which are critical for biological interactions. Similarly, modifications to the carbon backbone can alter the conformation of the seven-membered ring, influencing how the molecule presents its functional groups for interaction with a biological target or a metal catalyst.

Future Research Directions and Unresolved Challenges in 1,4 Diazepan 6 One Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The current synthetic routes to 1,4-diazepan-6-one and its derivatives often rely on traditional methods that may not align with the modern principles of green chemistry. A significant challenge and a key direction for future research is the development of more efficient and environmentally benign synthetic strategies.

Current Challenges and Future Research Focus:

Catalytic Methods: The development of catalytic approaches, including enzymatic and organocatalytic methods, for the synthesis of the this compound ring system is a promising avenue. This could lead to milder reaction conditions, reduced waste, and improved efficiency.

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials.

Solvent and Reagent Selection: Future synthetic strategies should prioritize the use of greener solvents and reagents, minimizing the use of hazardous and environmentally persistent chemicals.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established and reliable. | Often involves harsh reagents, multiple protection/deprotection steps, and significant waste generation. |

| Catalytic Cyclization | Potentially higher atom economy, milder reaction conditions, and reduced waste. | Requires the development of novel and efficient catalyst systems specific for this ring formation. |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, and use of renewable resources. | Enzyme discovery and engineering for the specific synthesis of this compound is a significant hurdle. |

| Flow Chemistry Synthesis | Improved safety, scalability, and potential for higher yields and purity. | Requires specialized equipment and optimization of reaction parameters for continuous flow. |

Exploration of Novel Reactivity Pathways and Unexpected Transformations

The known reactivity of this compound is largely centered around predictable transformations of its functional groups, such as N-alkylation, acylation, and reductive amination of the ketone. A significant area for future exploration is the discovery of novel reactivity pathways and unexpected transformations that could unlock new synthetic possibilities.

Potential Areas for Investigation:

Ring-Opening and Ring-Contraction Reactions: Investigating the conditions under which the this compound ring can be selectively opened or contracted could lead to the synthesis of other valuable nitrogen-containing heterocyclic systems.

Transannular Reactions: The proximity of the two nitrogen atoms and the carbonyl group within the seven-membered ring could facilitate unique transannular reactions, leading to the formation of bicyclic products.

Photochemical and Electrochemical Reactivity: The photochemical and electrochemical behavior of this compound is largely unexplored. Such studies could reveal novel reaction pathways and provide access to unique molecular architectures.

Reactions at the α-Carbon: Exploring the reactivity of the carbons alpha to the carbonyl group and the nitrogen atoms could lead to new methods for functionalizing the diazepanone ring.

Advancements in Conformational Control and Stereoselective Synthesis

The seven-membered ring of this compound is flexible and can adopt multiple conformations. Understanding and controlling the conformational preferences of this ring system is crucial for designing molecules with specific three-dimensional structures, which is particularly important in medicinal chemistry.

NMR spectroscopy, X-ray crystallography, and molecular modeling studies on related N,N-disubstituted-1,4-diazepane systems have indicated the possibility of low-energy twist-boat conformations. nih.gov This highlights the complexity and the potential for conformational control.

Furthermore, the development of stereoselective methods for the synthesis of chiral this compound derivatives is a major unresolved challenge. The ability to introduce stereocenters in a controlled manner would significantly expand the utility of this scaffold in the synthesis of enantiomerically pure bioactive molecules.

Future Research Directions:

Conformational Analysis: Detailed computational and experimental studies are needed to fully map the conformational landscape of this compound and its derivatives. This will provide a foundation for designing molecules with predictable shapes.

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral this compound building blocks is a high-priority research area. This could involve chiral catalysts for cyclization reactions or the enantioselective functionalization of a pre-existing ring.

Diastereoselective Reactions: For derivatives of this compound that already contain stereocenters, the exploration of diastereoselective reactions to introduce new stereocenters with high selectivity is essential.

Integration of this compound Chemistry with Emerging Chemical Technologies

The integration of modern chemical technologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis and derivatization of this compound.

Table 2: Potential Impact of Emerging Technologies on this compound Chemistry

| Technology | Potential Application | Benefits |

| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Enhanced safety for handling reactive intermediates, improved heat and mass transfer, easier scalability, and potential for in-line purification. |

| Microwave-Assisted Synthesis | Acceleration of key synthetic steps, such as cyclization and functionalization reactions. | Reduced reaction times, improved yields, and access to novel chemical space. |

| High-Throughput Experimentation | Rapid screening of reaction conditions and catalysts for the synthesis and derivatization of this compound. | Accelerated discovery of optimal synthetic methods and novel derivatives. |

| Machine Learning and AI | Prediction of reactivity, optimization of reaction conditions, and in silico design of novel this compound derivatives with desired properties. | More efficient and targeted research and development efforts. |

Multidisciplinary Research Opportunities in Chemical Sciences

While the primary application of this compound has been in medicinal chemistry as a scaffold for drug discovery, its unique structural and functional features suggest potential applications in other areas of the chemical sciences.

Potential Multidisciplinary Applications:

Materials Science: The incorporation of the this compound motif into polymers or coordination complexes could lead to the development of new materials with interesting properties, such as specific binding capabilities or catalytic activity.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, leveraging the conformational constraints of the seven-membered ring to induce high levels of stereoselectivity.

Chemical Biology: this compound-based probes could be designed to study biological processes, taking advantage of the scaffold's ability to be readily functionalized for the attachment of reporter groups.

Q & A

Q. What systematic approaches ensure a rigorous literature review for 1,4-Diazepan-6-one?

To conduct a comprehensive review:

- Use structured databases (e.g., PubMed, SciFinder) and governmental reports (e.g., EPA assessments) to identify peer-reviewed studies.

- Cross-validate data against Safety Data Sheets (SDS) and institutional sources to ensure reliability.

- Apply the EPA’s systematic review protocol to categorize studies by relevance and assess data quality using predefined criteria (e.g., analytical validity, sample size) .

Q. How should experimental protocols be designed to synthesize this compound with minimal variability?

Key considerations include:

- Documenting reaction parameters (e.g., solvent purity, temperature gradients, catalyst loading) in detail.

- Validating analytical methods (e.g., HPLC/GC) with reported detection limits (LODs) and quantification thresholds (LOQs).

- Replicating procedures from primary literature and archiving raw data with metadata for independent verification .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for chemical shift calibration.

- IR : Compare experimental carbonyl stretches (~1650–1750 cm⁻¹) with DFT-calculated vibrational modes.

- Mass Spectrometry : Employ high-resolution instruments (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. How can crystallographic data for this compound be interpreted using computational tools?

- Refine X-ray diffraction data with SHELXL for small-molecule structures, focusing on residual density maps to validate hydrogen atom positions.

- Visualize thermal ellipsoids and hydrogen-bonding networks using ORTEP-3 to assess structural rigidity and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting points) be resolved?

- Conduct meta-analyses to identify methodological discrepancies (e.g., solvent polarity, heating rates in DSC).

- Perform controlled replicate studies under standardized conditions (e.g., IUPAC guidelines) and apply statistical tests (e.g., ANOVA) to quantify variability .

Q. What strategies quantify hydrogen-bonding patterns in this compound crystals?

- Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Compare experimental bond lengths/angles with quantum mechanical calculations (e.g., MP2/cc-pVTZ) to evaluate electronic effects on supramolecular assembly .

Q. How do solvent effects influence the ring puckering dynamics of this compound?

- Apply Cremer-Pople parameters (q, θ, φ) to XRD or NMR data to quantify puckering amplitudes.

- Run molecular dynamics simulations (e.g., GROMACS) with explicit solvent models to map conformational equilibria and solvent-induced strain .